Ammonium-15N bromide

Overview

Description

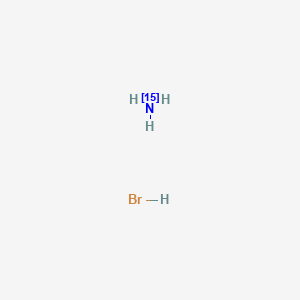

Ammonium-15N bromide (NH₄¹⁵NBr) is a stable isotopically labeled compound where the nitrogen atom in the ammonium ion is replaced by the ¹⁵N isotope. This modification enables its use in advanced research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and isotopic tracing studies to investigate nitrogen dynamics in chemical, biological, and environmental systems . The compound retains the chemical properties of standard ammonium bromide (NH₄Br) but offers unique analytical advantages due to its isotopic label.

Preparation Methods

Synthetic Approaches to Ammonium Bromide: Foundation for Isotopic Labeling

The preparation of ammonium-15N bromide builds upon established methods for unlabeled ammonium bromide, with modifications to incorporate the ¹⁵N isotope. Two primary routes dominate industrial and laboratory settings:

Direct Reaction of Ammonia with Hydrobromic Acid

The simplest method involves neutralizing anhydrous hydrobromic acid (HBr) with gaseous ammonia (NH₃):

This exothermic reaction proceeds at room temperature but requires careful pH control to avoid side reactions such as bromate () formation . Industrial implementations typically use a continuous flow reactor with real-time pH monitoring (7–8 pH range) and temperature regulation (60–80°C) .

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Prevents NH₃ volatilization |

| pH Control | 7–8 | Minimizes BrO₃⁻ formation |

| NH₃:HBr Molar Ratio | 1:3.2–3.5 | Ensures stoichiometric conversion |

Elemental Bromine Reduction with Ammonia

An alternative method reacts liquid bromine (Br₂) with aqueous ammonia in a redox process:

This approach, detailed in patent CN103395802A, employs a two-step protocol:

-

Ammonia Solution Preparation: Saturate distilled water with NH₃ gas to achieve pH 10–12 and a density of 18–22° Bé .

-

Bromine Addition: Introduce Br₂ gradually while maintaining pH 7–8 and 60–80°C. Excess bromine is neutralized by additional NH₃ to pH 9, followed by final pH adjustment .

Isotopic Enrichment Strategies for ¹⁵N Incorporation

Producing NH₄¹⁵NBr necessitates substituting natural-abundance nitrogen (99.63% ¹⁴N) with ¹⁵N isotopes. Two validated methods exist:

¹⁵N-Labeled Ammonia Synthesis

Using ¹⁵NH₃ (98 atom% ¹⁵N) as the nitrogen source ensures direct isotopic incorporation. The reaction follows:

Critical Considerations:

-

Gas Handling: ¹⁵NH₃ must be stored and transferred under inert conditions to prevent isotopic exchange with atmospheric ¹⁴N₂.

-

Reactor Design: Closed-loop systems with PTFE-lined components minimize adsorption losses.

Isotopic Exchange in Ammonium Bromide

Post-synthesis enrichment involves equilibrating NH₄Br with ¹⁵N-enriched ammonium salts (e.g., ¹⁵NH₄Cl) in aqueous solution:

This method, though less efficient, reduces costs by limiting ¹⁵NH₃ usage.

Industrial-Scale Production and Optimization

Crystallization and Purification

Post-reaction mixtures are concentrated to 150–170°C, achieving a density of 18–20° Bé, followed by hot crystallization and centrifugal separation . Drying under vacuum (50–60°C) yields ≥99.5% pure NH₄Br.

Impurity Mitigation:

-

Bromate Removal: Excess NH₃ raises pH to 9, precipitating BrO₃⁻ as insoluble salts .

-

Free Bromine Elimination: Activated carbon filtration or sodium thiosulfate washes are employed .

Thermochemical Considerations

NIST thermochemical data reveal NH₄Br’s solid-phase enthalpy of formation () as -271.54 kJ/mol, guiding energy-efficient process design . The compound’s low decomposition temperature (452°C) permits sublimation purification but requires careful thermal regulation .

Analytical Characterization of Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-¹⁵N HMBC NMR confirms ¹⁵N incorporation by detecting scalar coupling between ¹⁵N and adjacent protons. A singlet at δ 6.5 ppm (¹⁵NH₄⁺) versus a triplet for ¹⁴NH₄⁺ provides unambiguous identification.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS quantifies ¹⁵N abundance with ±0.001 atom% precision. Samples are combusted to N₂ gas, and the ¹⁵N/¹⁴N ratio is measured against international standards (e.g., AIR-N₂).

Typical Results:

| Sample | ¹⁵N Abundance (atom%) | Purity Grade |

|---|---|---|

| Commercial | 98.2 ± 0.3 | Research |

| Laboratory-Made | 95.8 ± 0.7 | Technical |

Chemical Reactions Analysis

Types of Reactions

Ammonium-15N bromide undergoes various chemical reactions, including:

Oxidation: Ammonium bromide can be oxidized to form nitrogen gas and bromine gas.

Reduction: It can be reduced to form ammonia and hydrogen bromide.

Substitution: Ammonium bromide can participate in substitution reactions where the bromide ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reactions are typically carried out in aqueous solutions with various anions like chloride (Cl⁻) or sulfate (SO₄²⁻).

Major Products Formed

Oxidation: Nitrogen gas (N₂) and bromine gas (Br₂).

Reduction: Ammonia (NH₃) and hydrogen bromide (HBr).

Substitution: Ammonium chloride (NH₄Cl) or ammonium sulfate ((NH₄)₂SO₄).

Scientific Research Applications

Ammonium-15N bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of biological systems and as a buffer in biochemical experiments.

Medicine: Investigated for its potential therapeutic effects and used in the formulation of certain medications.

Industry: Utilized in the production of flame retardants, fertilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of azane;hydrobromide involves its dissociation into ammonia and hydrobromic acid in aqueous solutions. Ammonia acts as a weak base, while hydrobromic acid is a strong acid. The compound can interact with various molecular targets and pathways, including:

Enzyme Inhibition: Ammonia can inhibit certain enzymes by altering the pH of the environment.

Ion Exchange: The bromide ion can participate in ion exchange processes, affecting cellular functions.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : H₄¹⁵NBr

- Molecular Weight : ~98.94 g/mol (vs. 97.95 g/mol for natural NH₄Br) .

- Isotopic Purity : Typically ≥98 atom% ¹⁵N .

- Applications : Metabolic pathway analysis, nitrogen cycle studies, and pharmaceutical research .

Ammonium Bromide (Natural Isotopic Composition)

Chemical Formula: NH₄Br Molecular Weight: 97.95 g/mol . CAS No.: 12124-97-9 .

Key Differences :

- This compound is specialized for isotopic studies, whereas natural ammonium bromide is used in industrial applications (e.g., photography, pharmaceuticals) .

- Cost: ¹⁵N-labeled compounds are significantly more expensive due to isotopic enrichment processes .

Other ¹⁵N-Labeled Ammonium Salts

a) Ammonium-15N Chloride (NH₄¹⁵NCl)

- Molecular Weight : 54.48 g/mol (vs. 53.49 g/mol for natural NH₄Cl) .

- Applications : Internal standard in mass spectrometry (e.g., LC-MS/MS) , protein labeling.

b) Ammonium-15N₂ Sulfate ((NH₄¹⁵N)₂SO₄)

- Molecular Weight : 136.14 g/mol (vs. 132.14 g/mol for natural (NH₄)₂SO₄) .

- Applications : Soil nutrient studies, microbial nitrogen transformation research .

c) Ammonium-15N Nitrate (NH₄¹⁵NNO₃)

- Applications : Ecosystem health assessments, nitrogen flux analysis .

Comparison Table :

Non-Isotopic Quaternary Ammonium Bromides

Compounds like pentamethonium bromide and hexamethonium bromide differ structurally and functionally:

- Mechanism : Ganglionic blockers (vs. NH₄Br’s role as a bromide ion source) .

- Clinical Use : Historical antihypertensive agents (vs. NH₄Br’s use in sedatives and analytical chemistry) .

Isotopic Tracing

This compound has been pivotal in elucidating nitrogen assimilation pathways in microorganisms. For example, studies using ¹⁵N-labeled ammonium compounds revealed regulatory mechanisms of ammonium transporters under varying nitrogen conditions .

Biological Activity

Ammonium-15N bromide (NH4Br) is a stable isotope-labeled compound that has garnered attention in various fields, particularly in biological and environmental research. Its unique properties stem from the presence of the nitrogen isotope , which allows for precise tracking and analysis of nitrogen dynamics in biological systems. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Chemical Structure:

this compound consists of ammonium ions (NH4+) combined with bromide ions (Br-). The presence of the isotope allows researchers to differentiate it from naturally occurring in studies involving nitrogen metabolism.

Synthesis:

this compound can be synthesized through the reaction of ammonia with hydrobromic acid:

This reaction is typically carried out under controlled conditions to ensure purity and yield.

Biological Activity

The biological activity of this compound is primarily studied in the context of nitrogen cycling, microbial ecology, and plant physiology. Its isotopic labeling enables researchers to trace nitrogen pathways in various biological systems.

Nitrogen Cycling

This compound plays a crucial role in nitrogen cycling studies, particularly in understanding processes such as nitrification and anammox (anaerobic ammonia oxidation).

Case Study: Anammox Activity

A study conducted in Baltimore's Inner Harbor utilized this compound to investigate anammox bacteria's activity in sediment samples. The results revealed significant anammox activity, indicating that these bacteria contribute to nitrogen removal processes in aquatic ecosystems. The study employed tracer assays to measure the conversion rates of ammonia to nitrogen gas (), demonstrating the effectiveness of this compound as a tracer for microbial processes .

Applications in Research

This compound is utilized across various research domains:

- Microbial Ecology : It aids in studying microbial communities' nitrogen metabolism, particularly in anaerobic environments.

- Plant Physiology : Researchers use it to assess nitrogen uptake and utilization efficiency in crops, which is vital for optimizing fertilization strategies.

- Environmental Monitoring : The compound helps track nitrogen pollution sources and dynamics in soil and water systems.

Data Tables

The following table summarizes key findings from studies involving this compound:

Q & A

Q. Basic: What methodologies are recommended for synthesizing Ammonium-15N bromide and verifying its isotopic purity?

Answer:

this compound is typically synthesized via isotopic exchange reactions using 15N-enriched precursors (e.g., 15NH3 or 15N-labeled amines) and hydrobromic acid under controlled conditions. Isotopic purity (e.g., 98 atom% 15N) must be validated using:

- Nuclear Magnetic Resonance (NMR) : 1H/15N NMR can confirm isotopic enrichment by analyzing peak splitting patterns and comparing integration ratios .

- Mass Spectrometry (MS) : Isotope ratio mass spectrometry (IRMS) quantifies 15N abundance and detects impurities like residual 14N .

- Elemental Analysis : Combustion analysis ensures stoichiometric Br/N ratios and identifies non-isotopic contaminants.

Q. Basic: Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

Key techniques include:

- X-ray Diffraction (XRD) : Confirms crystallinity and lattice structure by comparing with reference databases (e.g., NIST) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., N-H stretching at ~3100 cm⁻¹) and detects organic impurities .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and quantifies volatile components or decomposition products .

- Ion Chromatography (IC) : Measures bromide ion concentration to verify stoichiometry .

Q. Advanced: How can researchers mitigate isotopic contamination when using this compound in trace-level ammonia detection?

Answer:

Cross-contamination between 14NH3 and 15NH3 signals can arise from impurities in the isotopic reagent. Mitigation strategies include:

- Pre-Experimental Calibration : Use 15N-enriched standards with <2% 14N impurities (verified via MS) to adjust calibration curves .

- Internal Standards : Introduce a deuterated analog (e.g., ammonium-d4 bromide) to distinguish background 14NH3 signals during LC-MS/MS analysis .

- Purification Steps : Recrystallize the compound in deuterated solvents (e.g., D2O) to remove residual 14N contaminants .

Q. Advanced: How should this compound be integrated as an internal standard in quantitative mass spectrometry?

Answer:

- Spike-and-Recovery Workflow : Add a known quantity of this compound to the sample matrix. Calculate recovery rates to validate method accuracy .

- Calibration Curve : Prepare a multi-point curve using serial dilutions of the isotopically labeled standard. Use linear regression to correlate signal intensity with concentration .

- Data Normalization : Normalize analyte signals (e.g., 14NH3) against the 15N internal standard to correct for matrix effects or instrument drift .

Q. Basic: What protocols ensure the stable storage and handling of this compound to preserve isotopic integrity?

Answer:

- Storage Conditions : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at ≤4°C to prevent hydrolysis or isotopic exchange .

- Contamination Avoidance : Use dedicated glassware and avoid contact with non-isotopic ammonium salts. Conduct handling in a nitrogen-purged glovebox .

- Purity Monitoring : Periodically reanalyze stored samples via NMR or MS to detect degradation or isotopic dilution .

Q. Advanced: How can discrepancies in quantitative data from isotopic labeling studies using this compound be resolved?

Answer:

Discrepancies often stem from impurities or inconsistent calibration. Address these by:

- Cross-Validation : Compare results across multiple techniques (e.g., NMR, MS, IC) to identify systematic errors .

- Blind Spiking : Introduce a "blind" 15N standard into samples to test for unaccounted matrix effects .

- Statistical Analysis : Apply error propagation models to quantify uncertainty from isotopic impurity levels (e.g., 1–2% 14N contamination) .

Properties

IUPAC Name |

azane;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H3N/h1H;1H3/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLVFNYSXGMGBS-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH3].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746089 | |

| Record name | azane;hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39466-31-4 | |

| Record name | azane;hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.